molecular formula C15H30N4O3 B2456427 N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide CAS No. 1235334-35-6

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide

Cat. No.: B2456427
CAS No.: 1235334-35-6
M. Wt: 314.43
InChI Key: RGMIXDVIUAFGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H30N4O3 and its molecular weight is 314.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-tert-butyl-4-[(2-methoxyethylcarbamoylamino)methyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O3/c1-15(2,3)18-14(21)19-8-5-12(6-9-19)11-17-13(20)16-7-10-22-4/h12H,5-11H2,1-4H3,(H,18,21)(H2,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMIXDVIUAFGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide, also known by its CAS number 710972-40-0, is a compound of interest due to its potential biological activity. This article examines its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound is derived from tert-butyl 4-oxopiperidine-1-carboxylate through a multi-step process that includes the use of sodium cyanoborohydride and acetic acid in methanol, followed by treatment with 2-methoxyethylamine and triethylamine under controlled conditions. The final product is obtained through purification techniques such as column chromatography .

Reaction Conditions

StepReagentsConditionsYield
1Sodium cyanoborohydride, Acetic acidMethanol, 25°C, 12 h93%
2Sodium carbonateMethanol, water-

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of inflammatory responses. It acts on the NLRP3 inflammasome, which plays a crucial role in the activation of caspase-1 and the release of pro-inflammatory cytokines such as IL-1β. The compound has been shown to inhibit pyroptosis—a form of programmed cell death associated with inflammation—thereby reducing the release of inflammatory mediators .

In Vitro Studies

In vitro studies have demonstrated that this compound can concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages. For instance, at a concentration of 10 µM, it was able to reduce pyroptotic cell death by approximately 24.9% and IL-1β release by about 19.4% .

Comparative Biological Evaluation

The table below summarizes the biological activity of this compound compared to other similar compounds:

Compound NamePyroptosis Inhibition (%) at 10 µMIL-1β Release Inhibition (%)
This compound24.919.4
Compound A35.021.0
Compound B14.918.0

Case Study: Inflammatory Disease Model

A study investigating the effects of this compound in a murine model of inflammatory disease showed promising results. Mice treated with this compound exhibited reduced inflammation markers and improved survival rates compared to control groups. These findings suggest potential therapeutic applications for this compound in treating inflammatory diseases .

Case Study: Docking Analysis

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and the NLRP3 inflammasome. The results indicate that the compound effectively binds to key residues within the inflammasome complex, potentially stabilizing its inactive state and preventing excessive inflammatory responses .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H26N4O3
  • Molecular Weight : 322.40 g/mol
  • IUPAC Name : N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide

The compound features a piperidine ring with a tert-butyl group and a methoxyethylureido substituent, which contributes to its biological activity.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to:

  • Inhibit β-secretase : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. The compound's inhibition of β-secretase may prevent the accumulation of amyloid beta peptides, which are toxic to neurons.
  • Reduce oxidative stress : By lowering levels of malondialdehyde (MDA), a marker of oxidative damage, the compound may protect neuronal cells from oxidative injury.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been evaluated for its ability to induce apoptosis in various cancer cell lines, potentially through:

  • Inhibition of cell proliferation : The compound has been found to reduce the viability of cancer cells in vitro, indicating its potential as an anticancer agent.
  • Modulation of signaling pathways : Research suggests that it may affect pathways involved in cell survival and apoptosis, although further studies are needed to elucidate these mechanisms.

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of this compound in protecting neuronal cells against amyloid beta-induced toxicity:

ActivityMeasurement MethodResult
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Cell Viability (Aβ exposure)MTT Assay62.98% viability at 100 μM

These results indicate significant protective effects against neurotoxic agents.

In Vivo Studies

In vivo assessments using animal models have provided insights into the compound's potential therapeutic benefits:

  • A study involving scopolamine-induced cognitive impairment in rats showed that treatment with the compound resulted in reduced oxidative stress markers, although cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Chemical Reactions Analysis

Reactivity of the Carboxamide Group

The carboxamide functionality undergoes hydrolysis and nucleophilic substitution reactions under controlled conditions:

Reaction TypeConditionsOutcomeYield/Data Source
Acidic HydrolysisHCl (6M), reflux, 24 hrsCleavage to piperidine-4-carboxylic acid derivativeNot quantified
Grignard AdditionPhenylmagnesium bromide (3M in THF), -78°C → RT, 18 hrs under N₂Formation of ketone intermediates (e.g., 4-benzoylpiperidine analogs)35.5–67%
Buchwald-HartwigPd(OAc)₂/Xantphos, aryl halides, K₃PO₄, 100°CC–N cross-coupling at the piperidine nitrogenProtocol described

Key Findings :

  • Grignard reactions proceed efficiently at low temperatures, with yields influenced by steric hindrance from the tert-butyl group .

  • Hydrolysis requires prolonged heating, suggesting kinetic stability of the carboxamide bond.

Transformations Involving the Ureido Moiety

The ureido group (-NH-C(=O)-NH-) participates in alkylation and cyclization reactions:

Reaction TypeConditionsOutcomeYield/Data Source
Mitsunobu AlkylationDIAD, PPh₃, THF, 0°C → RTIntroduction of 2-methoxyethyl side chain via oxygen nucleophilesNot directly reported
Nucleophilic AttackCyanuric fluoride (MeCN, pyridine), amines (e.g., anilines)Substitution at the urea carbonyl to form triazine derivativesGeneral Procedure E
Acid-Catalyzed RearrangementHCOOH, 37% formaldehyde, 100°C, 3 hrsPotential formation of tetrahydrotriazinonesGeneral Procedure H

Mechanistic Insights :

  • The urea carbonyl acts as an electrophilic center, enabling nucleophilic substitutions with amines or alcohols .

  • Steric protection from the piperidine ring limits reactivity at the urea nitrogen.

Modifications of the tert-Butyl Group

The tert-butyl substituent demonstrates stability under basic conditions but undergoes cleavage under strong acids:

Reaction TypeConditionsOutcomeYield/Data Source
Acidic DeprotectionTFA/DCM (1:1), RT, 2 hrsRemoval of Boc group to yield primary amine derivativesStandard protocol
Radical BrominationNBS, AIBN, CCl₄, refluxNo observed reactivity (tert-butyl group resists radical substitution)Theoretical analysis

Notable Observations :

  • The tert-butyl group remains inert in Grignard and coupling reactions, making it a reliable protective group .

  • Deprotection requires strong protic acids, consistent with Boc chemistry .

Piperidine Ring Functionalization

The piperidine core undergoes electrophilic and nucleophilic modifications:

Reaction TypeConditionsOutcomeYield/Data Source
Friedel-CraftsAlCl₃, aryl chlorides, DCM, 0°C → RTC–H arylation at the piperidine C-3 positionNot directly observed
Reductive AminationNaBH₃CN, MeOH, RTSecondary amine formation via Schiff base intermediatesGeneral Procedure I

Synthetic Utility :

  • Electrophilic substitutions are hindered by the electron-withdrawing carboxamide group.

  • Reductive amination provides access to structurally diverse analogs .

Spectroscopic Characterization

Key techniques for verifying reaction outcomes:

TechniqueDiagnostic SignalsApplication Example
¹H NMRδ 1.40 ppm (tert-butyl, singlet), δ 3.25–3.35 ppm (piperidine CH-N)Confirmation of Boc deprotection
MS (ESI+)m/z 312.2 [M+Na]⁺ for ketone intermediatesTracking Grignard reaction products
IR1650–1680 cm⁻¹ (C=O stretch, carboxamide), 1540 cm⁻¹ (N–H bend, urea)Monitoring hydrolysis progress

Stability and Compatibility

  • pH Stability : Stable in neutral/basic conditions (pH 7–12) but degrades in strong acids (pH < 2).

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(tert-butyl)-4-((3-(2-methoxyethyl)ureido)methyl)piperidine-1-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting tert-butyl piperidine derivatives with methoxyethyl urea precursors under anhydrous conditions.
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities, followed by acidic or catalytic hydrogenation for deprotection .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization to achieve >95% purity.
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., dichloromethane or THF) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at 1.2 ppm, piperidine ring protons at 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (expected m/z: ~354.3 for [M+H]⁺).
  • HPLC : Reverse-phase C18 column (gradient: water/acetonitrile) to assess purity (>98%) .
    • Data Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or stereochemical impurities. Re-run under standardized conditions or use 2D NMR (COSY, HSQC) for resolution .

Q. What are the stability and storage requirements for this compound?

  • Stability : Stable under inert atmospheres (N₂/Ar) at -20°C for long-term storage. Avoid moisture and light to prevent hydrolysis of the urea or carboxamide groups .
  • Decomposition Risks : Exposure to strong acids/bases may cleave the tert-butyl group. Monitor for color changes (yellowing indicates degradation) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

  • Optimization Strategies :

  • Catalysis : Use Pd/C or palladium complexes for selective hydrogenation of intermediates .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for urea coupling efficiency.
  • Temperature Control : Maintain reactions at 0–25°C to suppress side reactions (e.g., over-alkylation) .
    • Byproduct Analysis : LC-MS to identify dimers or oxidized species. Adjust stoichiometry (e.g., 1.2:1 molar ratio of amine to urea precursor) .

Q. What pharmacological assays are suitable for evaluating the biological activity of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Cellular Uptake : Radiolabel the compound (³H/¹⁴C) to study permeability in Caco-2 cells .
    • In Vivo Models : Administer in rodent models (oral/IP) to assess bioavailability and metabolic stability. Monitor plasma half-life via LC-MS/MS .
    • Data Interpretation : Contradictory activity across assays may arise from off-target effects. Validate using CRISPR knockouts or isoform-specific inhibitors .

Q. How can researchers resolve conflicting spectral data during structural elucidation?

  • Case Study : If NMR shows unexpected peaks at 4.1 ppm (suggesting residual ethylene glycol), perform:

  • Drying Protocols : Azeotropic distillation with toluene to remove traces of diols.
  • Advanced Spectroscopy : Use DEPT-135 or NOESY to distinguish between stereoisomers .
    • Collaborative Approaches : Cross-validate with X-ray crystallography or computational modeling (DFT for optimized geometries) .

Key Recommendations for Researchers

  • Safety : Despite limited toxicity data, handle with nitrile gloves and fume hoods due to structural similarities to reactive ureas .
  • Data Reproducibility : Pre-register reaction conditions and analytical parameters in open-access platforms to address reproducibility crises.
  • Collaboration : Partner with computational chemists for QSAR modeling to predict bioactivity and optimize lead compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.